1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine and pyridine, featuring a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridine and piperidine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid: This compound has the pyridine ring attached at the 3-position instead of the 2-position, which may affect its chemical reactivity and biological activity.
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid: The pyridine ring is attached at the 4-position, leading to different steric and electronic properties.
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid: The carboxylic acid group is attached at the 3-position of the piperidine ring, which can influence the compound’s overall conformation and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEQWWLLXPMZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392605 |
Source
|
Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-28-2 |
Source
|
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193538-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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